N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-(4-methylphenyl)-N-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-8-10-14(11-9-12)21-18-15(17-19-21)16(22)20(2)13-6-4-3-5-7-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMVSVHPUBLRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile compound under acidic or basic conditions.
N-methylation and N-phenylation:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the tetrazole ring or the carboxamide group, resulting in the formation of amines or other reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxides of the methyl and phenyl groups.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Tetrazole derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry
N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents. The tetrazole ring structure can mimic biological molecules, facilitating binding to specific receptors or enzymes, which is crucial in drug discovery and development.
Biological Studies
The compound has shown promising biological activities , particularly in antimicrobial and anticancer research. Studies indicate that structural modifications can enhance its efficacy against resistant bacterial strains and various cancer cell lines. Its mechanism involves interaction with cellular pathways that may lead to apoptosis or inhibition of cell proliferation .
Materials Science
In the realm of materials science, this compound is being explored for its potential use in developing advanced materials such as polymers and nanomaterials . Its stability and reactivity make it suitable for various industrial applications, including catalysis and chemical synthesis.
Antimicrobial Activity
A study evaluated several derivatives of tetrazole compounds, including this compound, for their antimicrobial properties. The research found that derivatives with higher lipophilicity exhibited enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications significantly affect antimicrobial efficacy .
Anticancer Evaluation
In another case study focusing on anticancer properties, the compound was tested on human cancer cell lines using MTT assays. Results indicated a dose-dependent response with significant growth inhibition in treated cells compared to controls, suggesting its potential as a novel therapeutic agent in oncology.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential pharmacophore for drug design; interacts with biological targets |
| Biological Studies | Investigated for antimicrobial and anticancer activities; structural modifications enhance efficacy |
| Materials Science | Used in developing polymers and nanomaterials; suitable for industrial processes |
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from analogs primarily in the substituents on the amide nitrogen and tetrazole ring. Key comparisons include:
Table 1: Structural and Functional Comparisons
*Calculated based on molecular formula.
- Amide Substituents : The methyl-phenyl combination on the amide nitrogen in the target compound balances steric bulk and aromatic interactions, contrasting with the cyclohexyl group in , which increases lipophilicity but may reduce solubility.
- Tetrazole Substituents : The p-tolyl group (4-methylphenyl) is critical for activity in related compounds (e.g., pyrazole-based inhibitors in ), where replacing the methyl group with larger substituents (e.g., Cl, Br) reduced potency. This suggests that the p-tolyl group in the target compound may optimize binding interactions while maintaining steric tolerance.
Biological Activity
N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure features a tetrazole ring, which is known for its ability to mimic biological ligands, enhancing its interaction with various molecular targets. The molecular formula is and it has a molecular weight of approximately 284.32 g/mol. The presence of the tetrazole moiety contributes to its pharmacological properties, allowing it to modulate enzyme activities and receptor interactions.
The mechanism of action of this compound involves:
- Binding Affinity : The tetrazole ring can mimic carboxylic acids, allowing the compound to bind effectively to active sites on enzymes and receptors.
- Modulation of Biological Pathways : By interacting with specific molecular targets, the compound can influence various cellular pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 125 µg/mL |
| Staphylococcus aureus | 62.5 µg/mL |
| Pseudomonas aeruginosa | 250 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative ones .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies showed significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM (Leukemia) | 1.0 |
| MOLT-4 (Leukemia) | 5.0 |
| SNB-75 (CNS Cancer) | 10.0 |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent .
Case Studies
- Antimicrobial Study : A study focused on the synthesis and evaluation of several derivatives of tetrazole compounds, including this compound, found that modifications in the structure significantly affected antimicrobial efficacy. The study concluded that derivatives with increased lipophilicity exhibited enhanced activity against resistant bacterial strains .
- Anticancer Evaluation : Another study assessed the cytotoxic effects of this compound on human cancer cell lines using MTT assays. Results indicated a dose-dependent response with substantial growth inhibition in treated cells compared to controls, highlighting its potential as a novel therapeutic agent in oncology .
Q & A
Q. Q1. What are the recommended methodologies for synthesizing N-methyl-N-phenyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide with high purity and yield?
Synthesis of tetrazole-carboxamide derivatives typically involves nucleophilic coupling reactions. For example:
- Step 1 : React 2-chlorothiazole with p-tolyl isocyanate under anhydrous conditions (e.g., THF, NaH as a base) to form the carboxamide core .
- Step 2 : Introduce the N-methyl-N-phenyl group via alkylation using methyl iodide in the presence of a phase-transfer catalyst .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Key Considerations :
Q. Q2. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) validate the structural integrity of this compound?
A multi-technique approach is critical:
- FT-IR : Confirm the presence of tetrazole (C=N stretch at ~1600 cm⁻¹) and carboxamide (N–H bend at ~1550 cm⁻¹, C=O at ~1680 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for phenyl and p-tolyl groups) and methyl groups (δ 2.3–2.5 ppm for N-methyl). Use DEPT-135 to distinguish quaternary carbons .
- UV-Vis : Assess π→π* transitions in the tetrazole ring (λmax ~260–280 nm) .
Data Cross-Validation : Compare experimental spectra with DFT-calculated vibrational frequencies to resolve ambiguities .
Q. Q3. What crystallographic strategies are effective for resolving the 3D structure of this compound?
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 Venture diffractometer .
- Refinement : Employ SHELXL for structure solution, incorporating anisotropic displacement parameters for non-H atoms. Apply Hirshfeld surface analysis to study intermolecular interactions .
- Validation : Check CIF files with PLATON to ensure no symmetry or displacement errors .
Common Pitfalls : Crystal twinning can occur due to the compound’s planar aromatic groups; use TWINABS for data scaling .
Advanced Research Questions
Q. Q4. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electronic properties (HOMO-LUMO gap, electrostatic potential maps). Compare with experimental IR/NMR data .
- Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., kinases). Parameterize the tetrazole ring’s charge distribution using RESP charges derived from HF/6-31G* calculations .
Case Study : Docking studies with Abl kinase (PDB: 2HYY) revealed hydrogen bonding between the carboxamide group and Thr315, suggesting kinase inhibitory potential .
Q. Q5. What strategies are used to analyze structure-activity relationships (SAR) for tetrazole-carboxamide derivatives in pharmacological studies?
- Analog Synthesis : Modify substituents (e.g., replace p-tolyl with thiophene or pyridine) and assess bioactivity .
- In Vitro Assays : Test kinase inhibition (Src/Abl) using ADP-Glo™ assays. Correlate IC50 values with substituent electronegativity .
- Pharmacophore Mapping : Identify critical features (e.g., tetrazole ring as a hydrogen bond acceptor) using Schrödinger’s Phase .
Data Interpretation : Use linear regression models to link logP values with cellular permeability .
Q. Q6. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR shifts or bioassay results)?
- Hypothesis Testing : Re-examine synthesis conditions (e.g., trace solvents may cause peak splitting in NMR) .
- Alternative Techniques : If X-ray data conflicts with DFT-optimized geometries, perform high-resolution LC-MS to confirm molecular weight .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in bioassay replicates .
Example : Discrepancies in melting points may arise from polymorphic forms; use DSC and PXRD to characterize crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
